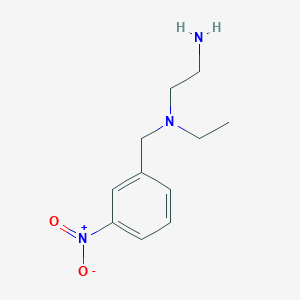

N1-ethyl-N1-(3-nitrobenzyl)ethane-1,2-diamine

Description

N1-Ethyl-N1-(3-nitrobenzyl)ethane-1,2-diamine is a substituted ethylenediamine derivative featuring an ethyl group and a 3-nitrobenzyl group attached to one nitrogen atom. Its synthesis typically involves a multi-step process:

Schiff Base Formation: Reacting 3-nitrobenzaldehyde with ethylenediamine under azeotropic conditions yields a Schiff base intermediate, N1,N2-bis(3-nitrobenzylidene)ethane-1,2-diamine .

Selective Reduction: Sodium borohydride (NaBH₄) reduces the imine bonds of the Schiff base to generate the secondary amine, this compound .

The compound’s structure is characterized by a flexible ethane-1,2-diamine backbone, with the 3-nitrobenzyl group introducing electron-withdrawing properties and the ethyl group modulating steric effects. Its applications span coordination chemistry (as a ligand for metal complexes) and materials science (e.g., corrosion inhibition), though specific biological or industrial data remain less documented in the literature reviewed.

Properties

IUPAC Name |

N'-ethyl-N'-[(3-nitrophenyl)methyl]ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-2-13(7-6-12)9-10-4-3-5-11(8-10)14(15)16/h3-5,8H,2,6-7,9,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKPPZARSATDLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCN)CC1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-ethyl-N1-(3-nitrobenzyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with 3-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N1-ethyl-N1-(3-nitrobenzyl)ethane-1,2-diamine undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The ethyl and nitrobenzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Various alkyl halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can yield a variety of substituted ethane-1,2-diamine derivatives .

Scientific Research Applications

N1-ethyl-N1-(3-nitrobenzyl)ethane-1,2-diamine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-ethyl-N1-(3-nitrobenzyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethane-1,2-diamine backbone allows for interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Electronic and Steric Effects

- Electron-Withdrawing vs. Donating Groups: The 3-nitro group in the target compound enhances electrophilicity, improving metal-ligand coordination compared to electron-donating groups (e.g., -OCH₃ in N1-(2-methoxybenzyl) derivatives) . However, this may reduce solubility in nonpolar solvents.

- Steric Hindrance : The ethyl group offers moderate steric bulk, contrasting with larger substituents like 2,4,6-trimethylbenzyl in compound 124, which are prioritized for chiral recognition in catalysis .

Corrosion Inhibition Performance

- Efficiency: EDDB and DBDB derivatives achieve >85% inhibition in 1 M HCl via adsorption on steel surfaces, driven by their planar Schiff base structures and electron-rich dimethylamino groups . The target compound’s nitro group may enhance adsorption but could be less effective due to reduced electron density.

- DFT Correlations : Linear relationships between quantum parameters (e.g., HOMO-LUMO gap) and inhibition efficacy are well-established for DETA/TETA/PEHA . Similar studies are needed for nitro-substituted diamines.

Biological Activity

N1-ethyl-N1-(3-nitrobenzyl)ethane-1,2-diamine is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound contains an ethyl group and a 3-nitrobenzyl moiety attached to a central ethane-1,2-diamine backbone. The presence of the nitro group on the benzyl ring is significant as it can influence both the chemical reactivity and biological activity of the compound.

The biological activity of this compound may be attributed to its ability to interact with various biological targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, potentially leading to various biological effects such as:

- Cellular Signaling Modulation : The compound may influence signaling pathways through interactions with enzymes or receptors.

- Antiproliferative Activity : Preliminary studies indicate that derivatives of nitroaryl compounds exhibit antiproliferative properties, which could be relevant for cancer therapeutics .

Antiproliferative Effects

Research has shown that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. A study involving nitroaryl urea derivatives demonstrated notable antiproliferative activity, suggesting that the nitro group plays a crucial role in enhancing biological efficacy .

Case Studies

In a series of experiments assessing the biological activity of nitroaryl compounds:

- Study 1 : A derivative of N1-(3-nitrophenyl)ethane-1,2-diamine was tested against Mycobacterium tuberculosis, showing inhibitory effects on bacterial growth by interfering with essential metabolic pathways.

- Study 2 : The interaction of this compound with human topoisomerases was investigated. It was found that certain substitutions on the compound could modulate its inhibitory activity against these enzymes, which are critical for DNA replication and repair .

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N1-(3-nitrophenyl)ethane-1,2-diamine | Nitro group on phenyl ring | Anticancer activity |

| N1,N2-bis(4-nitrophenyl)ethane-1,2-diamine | Two nitrophenyl groups | Enhanced reactivity and potential cytotoxicity |

| p-nitrophenylethylenediamine | Nitro group in para position | Varies; less potent than ortho-substituted analogs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.